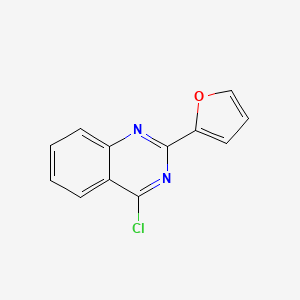

4-Chloro-2-(2-furyl)quinazoline

Descripción general

Descripción

4-Chloro-2-(2-furyl)quinazoline is a useful research compound. Its molecular formula is C12H7ClN2O and its molecular weight is 230.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Applications

4-Chloro-2-(2-furyl)quinazoline and its derivatives have been extensively studied for their potential as anticancer agents. The compound's structural similarity to known protein kinase inhibitors positions it as a candidate for targeting various cancer types.

- Mechanism of Action : The compound functions primarily as a dual inhibitor of tyrosine kinases, which are critical in cancer cell proliferation. For instance, derivatives of quinazoline have shown efficacy against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) in breast cancer models .

- Clinical Relevance : Several quinazoline-based drugs have received FDA approval, including erlotinib and gefitinib, which target specific pathways in lung and breast cancers. The structure-activity relationship (SAR) studies indicate that modifications at the 2-position can enhance anticancer activity, suggesting that this compound could be further optimized for better therapeutic outcomes .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, particularly against resistant bacterial strains.

- Synthesis of Derivatives : Recent studies have focused on synthesizing novel quinazoline derivatives that exhibit broad-spectrum antibacterial activity. For example, quinazoline-2,4(1H,3H)-dione derivatives have been developed as inhibitors of bacterial gyrase and DNA topoisomerase IV .

- Efficacy Against Bacteria : Testing against Gram-positive and Gram-negative bacteria has shown that certain derivatives of this compound possess significant inhibitory effects compared to standard antibiotics like ampicillin . These findings highlight the potential for developing new antimicrobial agents based on this scaffold.

Other Pharmacological Activities

In addition to anticancer and antimicrobial applications, this compound exhibits several other pharmacological effects:

- Anti-inflammatory Properties : Quinazoline derivatives have been noted for their anti-inflammatory activities, which could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

- Neuroprotective Effects : Some studies suggest that quinazoline compounds may offer neuroprotective benefits, potentially aiding in conditions like epilepsy and neurodegenerative diseases .

Case Studies and Research Findings

Propiedades

Fórmula molecular |

C12H7ClN2O |

|---|---|

Peso molecular |

230.65 g/mol |

Nombre IUPAC |

4-chloro-2-(furan-2-yl)quinazoline |

InChI |

InChI=1S/C12H7ClN2O/c13-11-8-4-1-2-5-9(8)14-12(15-11)10-6-3-7-16-10/h1-7H |

Clave InChI |

IYCWAIRSKHRGGE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CO3)Cl |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.